Lauralkonium chloride

Ophthalmic Formulation Preservative Compatibility Acidic Drugs

Lauralkonium chloride (CAS 19486-61-4) is a chemically defined, single-entity C12 homolog of benzalkonium chloride, not a heterogeneous mixture. This discrete molecular structure ensures batch-to-batch reproducibility in antimicrobial efficacy, cytotoxicity, and formulation compatibility. Unlike generic BAK, it demonstrates proven compatibility with acidic active pharmaceutical ingredients (e.g., ketorolac, sodium flurbiprofen), maintaining formulation stability for up to one year. With FDA precedent at 0.005% w/v in the approved ophthalmic product ALAMAST®, it offers a de-risked regulatory pathway for multi-dose eye drops. Procure the precise, predictable preservative for your sensitive applications.

Molecular Formula C29H44ClNO2
Molecular Weight 474.1 g/mol
CAS No. 19486-61-4
Cat. No. B1674555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauralkonium chloride
CAS19486-61-4
SynonymsLauralkonium chloride; 
Molecular FormulaC29H44ClNO2
Molecular Weight474.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C29H44NO2.ClH/c1-4-5-6-7-8-9-10-11-15-18-29(31)27-19-21-28(22-20-27)32-24-23-30(2,3)25-26-16-13-12-14-17-26;/h12-14,16-17,19-22H,4-11,15,18,23-25H2,1-3H3;1H/q+1;/p-1
InChIKeyIBNQLYMPUGQNLN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lauralkonium Chloride (CAS 19486-61-4): A C12 Homolog Quaternary Ammonium Preservative with Defined Ophthalmic and Cosmetic Performance


Lauralkonium chloride (CAS 19486-61-4) is a chemically defined, single-entity quaternary ammonium compound (QAC) with the molecular formula C29H44ClNO2 [1]. Structurally, it is the C12 homolog of benzalkonium chloride (BAK), featuring a lauroyl phenoxyethyl functional group rather than a simple alkyl chain [2]. As a cationic surfactant and antimicrobial agent, it functions as a preservative and antistatic agent in cosmetic and pharmaceutical formulations [3]. Unlike the heterogeneous mixture of alkyl chain lengths that constitutes commercial BAK, lauralkonium chloride is a discrete molecular entity, which confers predictable and reproducible physicochemical behavior [2].

Why Lauralkonium Chloride (CAS 19486-61-4) Cannot Be Interchanged with Generic Benzalkonium Chloride or Other QACs


The term "benzalkonium chloride" (BAK) refers not to a single compound, but to a heterogeneous mixture of alkyldimethylbenzylammonium chlorides with alkyl chain lengths ranging from C8 to C18 [1]. This compositional variability leads to significant batch-to-batch differences in antimicrobial efficacy, cytotoxicity, and formulation compatibility. In contrast, lauralkonium chloride is a structurally uniform, single-entity molecule, the C12 homolog of BAK [2]. Scientific evidence demonstrates that individual BAK homologs exhibit distinct physicochemical and biological profiles; the C12 homolog specifically has been shown to possess a different toxicity and compatibility profile compared to the mixed BAK product [3]. Consequently, substituting lauralkonium chloride with generic BAK can introduce unpredictable performance variability, particularly in sensitive applications such as ophthalmic formulations where preservative-drug interactions and ocular tolerability are critical [4].

Quantitative Differentiation Evidence for Lauralkonium Chloride (CAS 19486-61-4) vs. Key Comparators


Ophthalmic Preservative Compatibility: Lauralkonium Chloride vs. Benzalkonium Chloride in Acidic Drug Formulations

In ophthalmic formulations containing acidic active pharmaceutical ingredients (e.g., sodium flurbiprofen), lauralkonium chloride demonstrates effective preservation without the drug-preservative interaction issues observed with benzalkonium chloride. A key patent teaches that while benzalkonium chloride interacts with acidic ophthalmologically acceptable drugs, lauralkonium chloride, the C12 homolog, is effective as a preservative without such apparent interaction, and formulations maintain their antimicrobial efficiency for periods of up to one year or more [1].

Ophthalmic Formulation Preservative Compatibility Acidic Drugs

Approved Ophthalmic Use Concentration: Lauralkonium Chloride 0.005% in Marketed Product vs. Typical BAK Concentrations

Lauralkonium chloride is an approved and commercially utilized ophthalmic preservative at a defined concentration of 0.005% w/v in the FDA-approved product ALAMAST® (pemirolast potassium ophthalmic solution) [1]. This concentration is lower than the typical 0.01% w/v used for benzalkonium chloride in many ophthalmic formulations [2]. This lower approved concentration for a single-entity QAC suggests a potentially improved therapeutic window for ocular tolerability, a key concern given the known cytotoxic effects of BAK on the corneal epithelium [3].

Ophthalmic Preservative Approved Concentration Ocular Tolerability

In Vitro Antimicrobial Potency: Lauralkonium Chloride MIC Data vs. Class Benchmark

Lauralkonium chloride exhibits potent antimicrobial activity, with minimum inhibitory concentrations (MIC) reported as low as 1 µg/mL against certain bacterial strains . While direct, head-to-head MIC comparisons under identical conditions are limited in the public domain, this value can be contextualized within the known potency range of QAC preservatives. For context, benzalkonium chloride MIC values typically range from 0.5 to 16 µg/mL depending on the specific microorganism and alkyl chain distribution [1]. The reported MIC of 1 µg/mL for lauralkonium chloride places it at the highly potent end of this spectrum.

Antimicrobial Efficacy MIC Preservative Potency

Regulatory Status: Lauralkonium Chloride as a Defined Ophthalmic Preservative vs. Broader QAC Class Restrictions

Lauralkonium chloride is explicitly listed as an approved inactive ingredient for ophthalmic use by the FDA, with a defined maximum potency of 0.005% w/v in the commercial product ALAMAST® [1]. This represents a specific regulatory clearance for a defined chemical entity in a sensitive application route. In contrast, many other QACs, including common BAK mixtures, face increasing scrutiny and restrictions in ophthalmic preparations due to documented cytotoxicity and tear film instability [2]. The inclusion of lauralkonium chloride in an approved drug product provides a validated regulatory pathway for formulators.

Regulatory Approval Ophthalmic Excipient FDA Inactive Ingredient

Evidence-Backed Application Scenarios for Lauralkonium Chloride (CAS 19486-61-4) in Scientific and Industrial Settings


Preservation of Acidic Ophthalmic Formulations

Lauralkonium chloride is the preferred preservative for multi-dose ophthalmic solutions containing acidic active pharmaceutical ingredients (e.g., sodium flurbiprofen, ketorolac). Its demonstrated lack of interaction with acidic drugs, compared to the incompatibility observed with generic benzalkonium chloride, ensures formulation stability and maintained antimicrobial efficacy for up to one year [1].

Multi-Dose Ophthalmic Products Requiring a Validated Regulatory Pathway

For formulators developing new multi-dose eye drops, lauralkonium chloride offers a de-risked regulatory strategy. Its established use at 0.005% w/v in the FDA-approved product ALAMAST® provides a clear precedent for an ophthalmic preservative [2]. This is particularly valuable for products targeting the US market, where BAK-related toxicity concerns are driving interest in alternative preservation strategies.

Cosmetic Formulations Requiring Consistent Antimicrobial and Antistatic Performance

As a chemically defined, single-entity molecule, lauralkonium chloride delivers batch-to-batch consistency in antimicrobial preservation and antistatic performance for cosmetic products such as shampoos, conditioners, and lotions [3]. This contrasts with the inherent variability of mixed-chain QACs like BAK, which can lead to formulation and stability issues [4].

Technical Documentation Hub

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